![molecular formula C6H17N3 B3393392 N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine CAS No. 24426-14-0](/img/structure/B3393392.png)
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine
Description
“N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine”, also known as Diethylenetriamine, is an organic compound with the formula HN(CH 2 CH 2 NH 2) 2 . This colorless hygroscopic liquid is soluble in water and polar organic solvents, but not simple hydrocarbons . It has a molecular weight of 103.1661 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of “N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine” consists of a chain of carbon and nitrogen atoms with hydrogen atoms attached. The IUPAC Standard InChI is InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine” include a molecular weight of 103.1661 . The compound is a colorless hygroscopic liquid that is soluble in water and polar organic solvents .Future Directions
The future directions for “N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine” and similar compounds could involve further exploration of their potential uses in various industries, such as the textile industry, paint and ink industries, and in the field of medicine for the treatment of diseases like cardiovascular disease and Severe Acute Respiratory Syndrome .
properties
IUPAC Name |
N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSZYJRFRCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556272 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
CAS RN |
24426-14-0 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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